Cas no 53412-78-5 (bromomethanesulfonamide)

ブロモメタンスルホンアミドは、有機合成化学において重要なスルホンアミド系中間体です。その分子構造はブロモ基とスルホンアミド基を有しており、高い反応性を示します。特に、求核置換反応やカップリング反応における有用な構築ブロックとして活用可能です。他のハロゲン化スルホンアミドと比較して、ブロモ基の適度な反応性により選択的な反応制御が可能です。また、結晶性が良好なため精製工程が簡便であり、高純度品の調製に適しています。医農薬中間体や機能性材料の合成において、多様な誘導体化が可能な点が特長です。

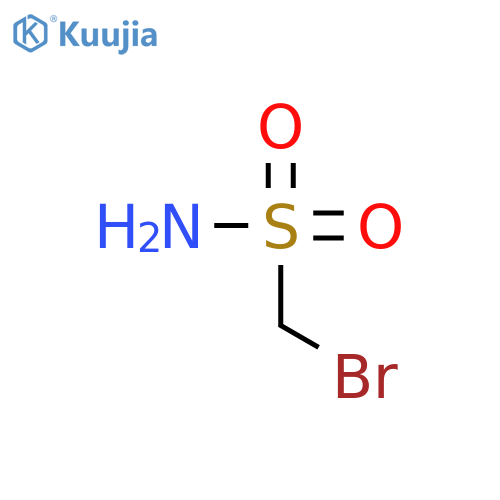

bromomethanesulfonamide structure

商品名:bromomethanesulfonamide

bromomethanesulfonamide 化学的及び物理的性質

名前と識別子

-

- 1-bromomethanesulfonamide

- methanesulfonamide, 1-bromo-

- LogP

- SCHEMBL240223

- 53412-78-5

- SY058287

- bromomethanesulfonamide

- MFCD11501960

- WKNONNGLPOBGEZ-UHFFFAOYSA-N

- bromomethane sulfonamide

- EN300-173406

- CS-0236810

- DA-20208

- AKOS017517068

-

- MDL: MFCD11501960

- インチ: InChI=1S/CH4BrNO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5)

- InChIKey: WKNONNGLPOBGEZ-UHFFFAOYSA-N

- ほほえんだ: BrCS(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 172.91462

- どういたいしつりょう: 172.91461g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 6

- 回転可能化学結合数: 1

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 68.5Ų

じっけんとくせい

- 密度みつど: 2.1±0.1 g/cm3

- ふってん: 293.4±42.0 °C at 760 mmHg

- フラッシュポイント: 131.2±27.9 °C

- PSA: 60.16

- じょうきあつ: 0.0±0.6 mmHg at 25°C

bromomethanesulfonamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

bromomethanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B124413-100mg |

bromomethanesulfonamide |

53412-78-5 | 100mg |

$ 295.00 | 2022-06-07 | ||

| Aaron | AR01BDDO-2.5g |

Bromomethanesulfonamide |

53412-78-5 | 95% | 2.5g |

$2142.00 | 2025-02-09 | |

| Aaron | AR01BDDO-10g |

bromomethanesulfonamide |

53412-78-5 | 95% | 10g |

$4667.00 | 2023-12-14 | |

| Aaron | AR01BDDO-500mg |

Bromomethanesulfonamide |

53412-78-5 | 95% | 500mg |

$868.00 | 2025-02-09 | |

| 1PlusChem | 1P01BD5C-100mg |

bromomethanesulfonamide |

53412-78-5 | 95% | 100mg |

$338.00 | 2025-03-19 | |

| A2B Chem LLC | AW09072-100mg |

Bromomethanesulfonamide |

53412-78-5 | 95% | 100mg |

$443.00 | 2024-04-19 | |

| 1PlusChem | 1P01BD5C-250mg |

bromomethanesulfonamide |

53412-78-5 | 95% | 250mg |

$468.00 | 2025-03-19 | |

| 1PlusChem | 1P01BD5C-1g |

bromomethanesulfonamide |

53412-78-5 | 95% | 1g |

$908.00 | 2025-03-19 | |

| 1PlusChem | 1P01BD5C-10g |

bromomethanesulfonamide |

53412-78-5 | 95% | 10g |

$4235.00 | 2024-04-30 | |

| Aaron | AR01BDDO-5g |

Bromomethanesulfonamide |

53412-78-5 | 95% | 5g |

$3156.00 | 2025-03-30 |

bromomethanesulfonamide 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

53412-78-5 (bromomethanesulfonamide) 関連製品

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量